

Commercial Availability and Technical Profile of 3,5-Difluorobenzoic acid-d3

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Compound of Interest

Compound Name: 3,5-Difluorobenzoic acid-d3

Cat. No.: B12387315

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and potential applications of **3,5-Difluorobenzoic acid-d3**. This deuterated internal standard is a valuable tool for a range of analytical and research applications, particularly in pharmacokinetic and metabolic studies.

Commercial Availability

3,5-Difluorobenzoic acid-d3 is commercially available from several specialized chemical suppliers. Researchers can procure this compound in various quantities to suit their experimental needs.

Supplier	Product Number	CAS Number	Molecular Formula	Molecular Weight	Isotopic Enrichment
CDN Isotopes	D-6486	934397-71-4	$F_2C_6D_3COOH$	161.12	98 atom % D
Pharmaffiliates	PAPST005760	934397-71-4	$C_7HD_3F_2O_2$	161.12	Not Specified

Table 1: Commercial Suppliers of **3,5-Difluorobenzoic acid-d3**[\[1\]](#)[\[2\]](#)

Pricing for **3,5-Difluorobenzoic acid-d3** can vary by supplier and quantity. For instance, CDN Isotopes offers 0.1 g for US

215.00 and 0.25 g for US 215.00 and 0.25 g for US

409.00. [\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **3,5-Difluorobenzoic acid-d3** is presented below. These properties are crucial for designing and interpreting experiments.

Property	Value
CAS Number	934397-71-4
Molecular Formula	F ₂ C ₆ D ₃ COOH
Molecular Weight	161.12 g/mol
Isotopic Enrichment	98 atom % D (CDN Isotopes) [1]
Appearance	White to off-white solid
Functional Groups	Carboxylic Acid, Halide

Table 2: Physicochemical Data for **3,5-Difluorobenzoic acid-d3** [\[1\]](#) [\[2\]](#)

Experimental Protocols

While specific experimental protocols for the synthesis of **3,5-Difluorobenzoic acid-d3** are not readily available in the public domain, a general and plausible method can be adapted from established procedures for the deuteration of benzoic acids. The following protocol outlines a feasible synthetic route.

Protocol: Synthesis of **3,5-Difluorobenzoic acid-d3**

This protocol is based on the general method of reductive dehalogenation of a corresponding halogenated precursor using a Raney alloy in a deuterated solvent.

Materials:

- 3,5-Difluoro-X-chlorobenzoic acid (where X is 2, 4, or 6)
- Raney Cobalt alloy
- Deuterium oxide (D_2O)
- Sodium deuteroxide ($NaOD$) in D_2O (40 wt. %)
- Diethyl ether
- Anhydrous magnesium sulfate
- Deuterated hydrochloric acid (DCl) in D_2O

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-Difluoro-X-chlorobenzoic acid in D_2O containing an alkali corrosion agent like $NaOD$.
- **Addition of Raney Alloy:** Carefully add the Raney Cobalt alloy to the solution. The molar amount of the Raney alloy should be at least 0.5 times that of the chloro-substituent.
- **Reaction Conditions:** Heat the reaction mixture to a temperature between 50-100°C under a nitrogen atmosphere. Stir the mixture vigorously.
- **Monitoring the Reaction:** The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by withdrawing small aliquots for analysis by mass spectrometry to observe the disappearance of the starting material and the appearance of the deuterated product.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the Raney alloy.
- **Acidification:** Acidify the filtrate by the dropwise addition of DCl in D_2O until the pH is acidic, which will precipitate the **3,5-Difluorobenzoic acid-d3**.

- Extraction and Drying: Extract the product with diethyl ether. Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.
- Purification: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure **3,5-Difluorobenzoic acid-d3**.

Workflow for Synthesis of **3,5-Difluorobenzoic acid-d3**



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Caption: A logical workflow for the synthesis of **3,5-Difluorobenzoic acid-d3**.

Applications in Research and Drug Development

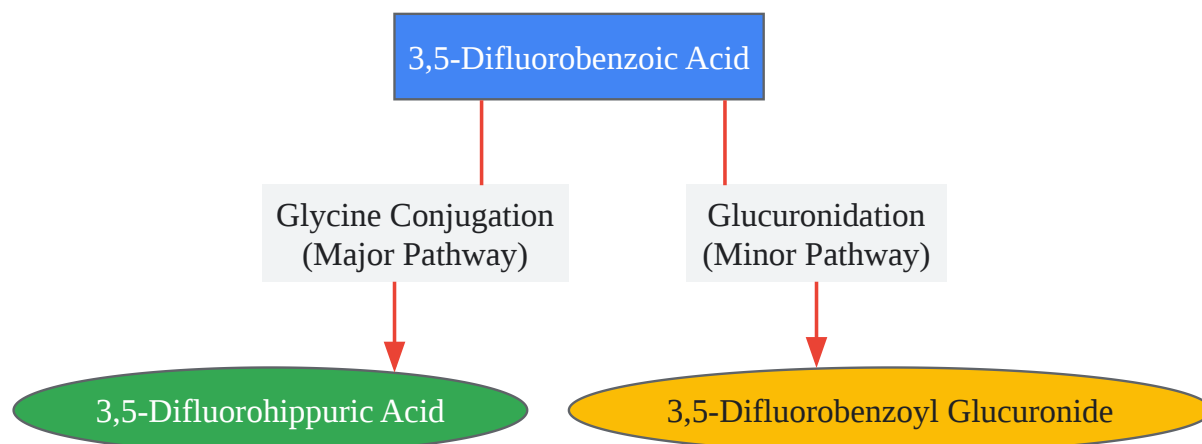
The non-deuterated form, 3,5-Difluorobenzoic acid, serves as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals.[3] Its unique fluorinated structure enhances reactivity and stability in these applications.[3]

The deuterated analog, **3,5-Difluorobenzoic acid-d3**, is primarily used as an internal standard in quantitative analytical methods, such as mass spectrometry. Its utility is particularly significant in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate that contains the 3,5-difluorobenzoyl moiety.

Inferred Metabolic Pathway

While specific metabolic studies on 3,5-Difluorobenzoic acid are not extensively documented, the metabolic fate of benzoic acid is well-established. It is anticipated that 3,5-Difluorobenzoic acid would follow a similar metabolic pathway, primarily involving conjugation with glycine to form hippuric acid derivatives, and to a lesser extent, conjugation with glucuronic acid.

Inferred Metabolic Pathway of 3,5-Difluorobenzoic Acid



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Caption: The inferred primary metabolic pathways for 3,5-Difluorobenzoic acid.

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